2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 929973-46-6
VCID: VC4215832
InChI: InChI=1S/C13H18ClNO/c1-10(2)12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
SMILES: CC(C)C1=CC=C(C=C1)CCNC(=O)CCl
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide

CAS No.: 929973-46-6

Cat. No.: VC4215832

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide - 929973-46-6

Specification

CAS No. 929973-46-6
Molecular Formula C13H18ClNO
Molecular Weight 239.74
IUPAC Name 2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide
Standard InChI InChI=1S/C13H18ClNO/c1-10(2)12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Standard InChI Key DMVLXAQUJBRWMC-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CCNC(=O)CCl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide, reflecting its substitution pattern. Key molecular properties include:

PropertyValueSource
Molecular FormulaC13H18ClNO\text{C}_{13}\text{H}_{18}\text{ClNO}PubChem
Molecular Weight239.74 g/molPubChem
Boiling PointNot reportedVulcanchem
Melting PointNot reportedVulcanchem
Density1.1–1.2 g/cm³ (estimated)Vulcanchem
SolubilityLow in water; soluble in DMSOPubChem

The chloro group at the acetamide’s α-position enhances electrophilicity, enabling nucleophilic substitution reactions, while the isopropylphenethyl moiety contributes to lipophilicity, influencing membrane permeability .

Structural Analysis

The compound’s structure includes:

  • A chloroacetamide core (ClCH2C(O)NH\text{Cl}-\text{CH}_2-\text{C(O)NH}-), which is reactive toward nucleophiles.

  • A 4-isopropylphenethyl group attached to the amide nitrogen, providing steric bulk and modulating interactions with biological targets.

The canonical SMILES representation (CC(C)C1=CC=C(C=C1)CCNC(=O)CCl\text{CC(C)C1=CC=C(C=C1)CCNC(=O)CCl}) and InChIKey (DMVLXAQUJBRWMC-UHFFFAOYSA-N\text{DMVLXAQUJBRWMC-UHFFFAOYSA-N}) confirm its connectivity and stereochemical features .

Synthesis and Reaction Pathways

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Preparation of 4-Isopropylphenethylamine:

    • 4-Isopropylphenethylamine is synthesized via reductive amination of 4-isopropylbenzaldehyde with ethylamine, followed by purification.

  • Acylation with Chloroacetyl Chloride:

    • The amine reacts with chloroacetyl chloride in dichloromethane or tetrahydrofuran under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions.

The reaction equation is:

4-Isopropylphenethylamine+ClCH2COCl2-Chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide+HCl\text{4-Isopropylphenethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide} + \text{HCl}

Industrial Production Considerations

Industrial synthesis may employ continuous flow reactors to enhance yield and reduce byproducts. Catalysts such as DMAP (4-dimethylaminopyridine) can accelerate acylation, while automated systems ensure precise temperature control.

Applications in Scientific Research

Proteomics and Enzyme Studies

The compound serves as a biochemical tool in proteomics for labeling proteins or inhibiting specific enzymes. Its chloroacetamide group can alkylate cysteine residues, disrupting enzyme active sites. For example, it has been used to study cysteine proteases like caspases, which are implicated in apoptosis.

Pharmaceutical Development

Derivatives of 2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide have shown anticancer potential in preliminary assays. Modifications to the phenethyl group (e.g., introducing fluorinated substituents) enhance cytotoxicity against breast and lung cancer cell lines.

Material Science

The compound’s lipophilicity makes it a candidate for polymer modification, where it can act as a crosslinking agent or stabilizer in polyurethane foams .

Mechanism of Action

The compound’s bioactivity primarily arises from electrophilic reactivity. The chloroacetamide moiety undergoes nucleophilic substitution with thiol groups in proteins, forming stable thioether bonds. This mechanism is exploited in:

  • Enzyme Inhibition: Covalent binding to catalytic cysteine residues in proteases (e.g., cathepsins) or kinases.

  • Protein Labeling: Tagging proteins for imaging or pull-down assays in proteomic studies.

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